![molecular formula C15H12ClFN4OS B5650389 N-[(2-amino-5-pyrimidinyl)methyl]-3-chloro-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5650389.png)
N-[(2-amino-5-pyrimidinyl)methyl]-3-chloro-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to "N-[(2-amino-5-pyrimidinyl)methyl]-3-chloro-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide" involves multiple steps, including the design and execution of isotype-selective small molecule inhibitors targeting histone deacetylases (HDACs). These compounds, synthesized through complex chemical reactions, exhibit significant antitumor activity in vitro and have entered clinical trials showing promise as anticancer drugs (Zhou et al., 2008).
Molecular Structure Analysis
Studies on the molecular structure of related compounds reveal their planarity and significant displacements of ring-substituent atoms from the pyrimidine rings, highlighting the polarization of the electronic structures. These investigations, supported by N-H...N and N-H...O hydrogen bonds, contribute to the formation of sheets built from centrosymmetric rings, underscoring the isostructural nature of these compounds (Trilleras et al., 2009).
Chemical Reactions and Properties
The compound's chemical reactions emphasize its versatility in generating novel derivatives with potential antibiotic and antibacterial properties. The antimicrobial activity screening suggests that these compounds are more active than reference drugs against specific bacterial strains, demonstrating their efficacy in inhibiting microbial growth (Kolisnyk et al., 2015).
Physical Properties Analysis
The synthesis and characterization of related compounds, including their spectral linearity, offer insights into their physical properties. The yield and purity of these derivatives, confirmed through physical constants and spectral data, highlight the effects of substituents on spectral group absorptions and the importance of specific functional groups for activity (Thirunarayanan & Sekar, 2013).
Chemical Properties Analysis
The chemical properties of "N-[(2-amino-5-pyrimidinyl)methyl]-3-chloro-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide" and its derivatives are closely linked to their antimicrobial and anticancer activities. These properties are derived from their structural features, including specific substituents and functional groups, which play crucial roles in their biological activities and interactions with biological targets (Zhou et al., 2008); (Kolisnyk et al., 2015).
properties
IUPAC Name |
N-[(2-aminopyrimidin-5-yl)methyl]-3-chloro-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4OS/c1-21(7-8-5-19-15(18)20-6-8)14(22)13-12(16)11-9(17)3-2-4-10(11)23-13/h2-6H,7H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPRDAMNRHYVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C(N=C1)N)C(=O)C2=C(C3=C(C=CC=C3S2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-amino-5-pyrimidinyl)methyl]-3-chloro-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide |
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